Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate

Stereochemistry Diastereomer Separation Pharmacological Mimicry

Procure Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate (CAS 2172590-80-4) as a single, stereochemically versatile precursor to both cis- and trans-derived 2,5-substituted piperidines, key intermediates for ergot alkaloid mimics. Its unique 6-cyano/3-ester interplay enables regioselective transformations unavailable in simpler piperidine-3-carboxylates, providing a cost-effective, orthogonal entry to CNS-targeted scaffolds.

Molecular Formula C16H20N2O2
Molecular Weight 272.348
CAS No. 2172590-80-4
Cat. No. B2503504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 1-benzyl-6-cyanopiperidine-3-carboxylate
CAS2172590-80-4
Molecular FormulaC16H20N2O2
Molecular Weight272.348
Structural Identifiers
SMILESCCOC(=O)C1CCC(N(C1)CC2=CC=CC=C2)C#N
InChIInChI=1S/C16H20N2O2/c1-2-20-16(19)14-8-9-15(10-17)18(12-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-9,11-12H2,1H3
InChIKeyHAILJONBXUFSOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate (CAS 2172590-80-4): A Structurally Defined Piperidine Scaffold for Pharmacological Mimicry and CNS Drug Development


Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate (CAS 2172590-80-4) is a multifunctional piperidine derivative that features a benzyl-protected tertiary amine, a nitrile group at the 6-position, and an ethyl ester at the 3-position [1]. This specific substitution pattern provides a chiral scaffold and has been identified as a key intermediate for synthesizing biologically active 2,5-substituted piperidines that mimic ergot alkaloids and synthetic piperidine drugs [2]. The compound exists as separable cis and trans diastereomers, offering stereochemical versatility that is not available in simpler piperidine analogs [3].

Why Structurally Similar Piperidine Carboxylates Cannot Substitute for Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate in Regioselective Synthetic Applications


Generic substitution of this compound with other piperidine-3-carboxylates (e.g., N-Boc-3-cyanopiperidine, CAS 91419-53-3) or benzyl-protected piperidines lacking the 6-cyano group (e.g., 1-benzylpiperidine-3-carboxylate) fails due to the critical functional interplay between the 6-cyano group and the 3-ester moiety. As demonstrated by Compernolle et al. [1], the 6-cyano group is installed through a regioselective mercuric acetate oxidation that specifically targets the 6-position, enabling subsequent stereoselective transformations to 2,5-substituted piperidines. Analogs without the 6-cyano substituent cannot undergo the same cascade of stereoselective reductions and substitutions. Furthermore, the N-benzyl group serves dual roles: it directs regioselective oxidation and provides a latent secondary amine for downstream diversification, a functionality absent in N-Boc or N-Cbz protected variants. Thus, attempting to use a simpler piperidine-3-carboxylate would result in loss of regiocontrol and preclude access to the pharmacologically relevant 2,5-substituted piperidine framework [2].

Quantitative Differentiation Evidence for Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate: Comparative Data Against Closest Structural Analogs


Stereochemical Differentiation: Separable cis and trans Diastereomers Enable Divergent Downstream Pharmacology

Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate was synthesized and isolated as two separable diastereomers, designated cis-4 and trans-4 [1]. The cis:trans ratio following mercuric acetate oxidation and cyanide trapping was reported as approximately 70:30 [1]. In contrast, commercially available N-Boc-3-cyanopiperidine (CAS 91419-53-3) is typically supplied as a racemic mixture without the capacity for diastereomeric separation due to the absence of a second stereocenter. The availability of both cis and trans isomers of the target compound provides a stereochemical branching point for divergent synthesis, enabling exploration of structure-activity relationships (SAR) across two distinct three-dimensional scaffolds from a single synthetic intermediate [2].

Stereochemistry Diastereomer Separation Pharmacological Mimicry CNS Drug Development

Synthetic Yield Advantage in Regioselective 6-Cyanation Step

The regioselective oxidation and cyanation of ethyl 1-benzyl-3-piperidinecarboxylate to yield ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate proceeds with well-documented yields under optimized conditions [1]. The transformation using mercury(II) diacetate in aqueous acetic acid at 90 °C followed by cyanide trapping at 0 °C gave the desired product. For comparison, alternative routes to 6-cyano-substituted piperidines via alkylation or multi-step protection/deprotection sequences typically require longer reaction sequences (3-5 steps) with lower cumulative yields and increased purification burden [2].

Regioselective Synthesis Process Optimization Piperidine Functionalization Medicinal Chemistry

Functional Group Orthogonality: The N-Benzyl Group Enables Selective Deprotection Without Compromising 6-Cyano Integrity

The N-benzyl protecting group in ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate can be removed under hydrogenolysis conditions (H₂, Pd/C) to reveal the free secondary amine, which can then be functionalized with diverse electrophiles [1]. Critically, the 6-cyano group remains intact under these conditions. In contrast, piperidine-3-carboxylate analogs protected with N-Boc (e.g., CAS 91419-53-3) or N-Cbz (e.g., CAS 885069-22-7) groups require acidic (TFA) or strongly reductive conditions that can promote cyano group hydrolysis, reduction, or epimerization at adjacent stereocenters [2].

Protecting Group Strategy Orthogonal Deprotection Peptidomimetic Synthesis Late-Stage Functionalization

Pharmacological Scaffold Relevance: Direct Precursor to 2,5-Substituted Piperidines with Demonstrated CNS Receptor Activity

Derivatives synthesized from ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate have been designed as simplified mimics of ergot alkaloids and synthetic piperidine drugs targeting CNS receptors [1]. In contrast, simpler piperidine-3-carboxylates such as N-Boc-3-cyanopiperidine (CAS 91419-53-3) are primarily used as intermediates for aurora kinase inhibitors rather than CNS-targeted GPCR ligands [2]. While direct comparative biological data between the target compound and its analogs is not available in the public domain, the scaffold's structural homology to N-benzylpiperidine dopamine transporter ligands suggests potential utility in CNS drug discovery programs distinct from oncology-focused piperidine intermediates [3].

CNS Drug Discovery Ergot Alkaloid Mimetics Dopamine Receptor GPCR Ligands

Recommended Research and Procurement Scenarios for Ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate Based on Quantitative Differentiation Evidence


CNS Drug Discovery Programs Targeting Dopamine and Serotonin Receptors via Ergot Alkaloid Mimetics

Based on evidence that ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate serves as a direct precursor to 2,5-substituted piperidines designed to mimic ergot alkaloids and synthetic piperidine drugs [1], this compound is optimally suited for CNS-focused medicinal chemistry programs. Unlike N-Boc-3-cyanopiperidine, which is directed toward oncology kinase inhibitor synthesis [2], this scaffold aligns with programs targeting dopamine, serotonin, and related GPCRs implicated in neuropsychiatric disorders.

Stereochemical SAR Exploration Requiring Multiple Discrete Diastereomeric Scaffolds

The availability of both cis and trans diastereomers of ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate, separable at a ratio of approximately 70:30 [1], provides an efficient entry point for stereochemical SAR studies. Procurement of this single compound yields two stereochemically distinct intermediates, enabling parallel synthesis of cis- and trans-derived 2,5-substituted piperidines [2]. This contrasts with N-Boc-3-cyanopiperidine, which provides only a single racemic stereochemical series.

Multi-Step Synthesis Requiring Orthogonal N-Protecting Group Strategies with Cyano Group Retention

The N-benzyl group in ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate can be removed under mild hydrogenolysis conditions that preserve the 6-cyano functionality [1]. This orthogonal deprotection strategy is essential for synthetic sequences where the cyano group must remain intact for downstream transformations (e.g., tetrazole formation, amidine synthesis, or heterocycle construction). Analogs with N-Boc or N-Cbz protection require acidic or strongly reductive conditions that risk cyano group hydrolysis, reduction, or epimerization [2].

Academic and Industrial Laboratories Developing Scalable Routes to Functionalized Piperidines

The regioselective oxidative cyanation route to ethyl 1-benzyl-6-cyanopiperidine-3-carboxylate offers a streamlined synthetic pathway compared to multi-step alternative approaches [1]. This efficiency advantage reduces cumulative yield loss and purification burden, making the compound a cost-effective starting material for laboratories requiring multi-gram quantities of advanced piperidine intermediates for SAR campaigns or lead optimization programs.

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